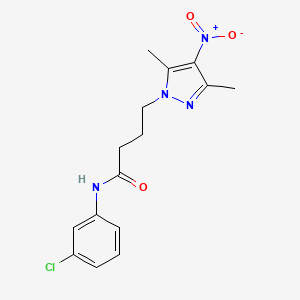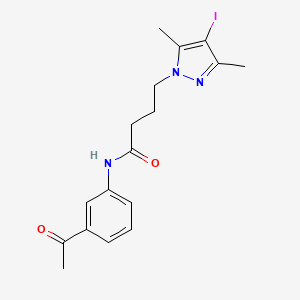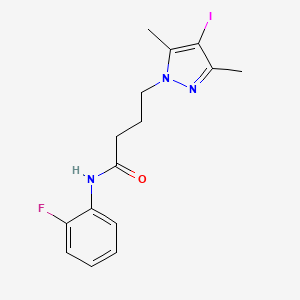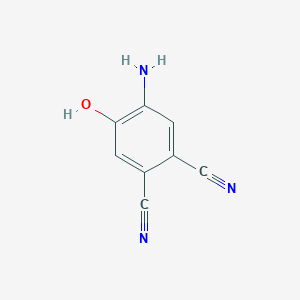![molecular formula C17H19IN4O B4331111 N-[4-(cyanomethyl)phenyl]-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide](/img/structure/B4331111.png)
N-[4-(cyanomethyl)phenyl]-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Descripción general
Descripción
N-[4-(cyanomethyl)phenyl]-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CIPB, and it is a potent inhibitor of a specific protein kinase that is involved in various cellular processes.
Mecanismo De Acción
CIPB inhibits the activity of a specific protein kinase, which is involved in the regulation of various cellular processes. This protein kinase is known as glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine kinase that is involved in the regulation of various cellular processes, such as cell proliferation, differentiation, and survival. CIPB binds to the ATP-binding site of GSK-3β, inhibiting its activity and leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
CIPB has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and oxidative stress, and improve cognitive function in animal models of neurodegenerative disorders. Additionally, it has been found to have a neuroprotective effect, reducing neuronal damage in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CIPB has several advantages for lab experiments, including its high purity and potency. However, its limited solubility in aqueous solutions can make it difficult to use in certain experiments. Additionally, its high cost may limit its use in some labs.
Direcciones Futuras
There are several future directions for the study of CIPB. One potential direction is the development of more potent and selective inhibitors of GSK-3β. Additionally, the therapeutic potential of CIPB in other diseases, such as diabetes and cardiovascular disease, should be further explored. Finally, the development of novel drug delivery systems for CIPB may improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion
In conclusion, CIPB is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. Its inhibition of GSK-3β has been shown to have a wide range of effects on various cellular processes, making it a promising candidate for the treatment of cancer, inflammation, and neurodegenerative disorders. While there are limitations to its use in lab experiments, the future directions for the study of CIPB are promising, and further research may lead to its clinical use in the future.
Aplicaciones Científicas De Investigación
CIPB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of a specific protein kinase, which is involved in the regulation of various cellular processes, such as cell proliferation, differentiation, and survival. CIPB has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, it has been shown to reduce inflammation and oxidative stress, suggesting its potential use in the treatment of neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN4O/c1-12-17(18)13(2)22(21-12)11-3-4-16(23)20-15-7-5-14(6-8-15)9-10-19/h5-8H,3-4,9,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMLSKFXPZIDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=C(C=C2)CC#N)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,4-dichlorophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4331031.png)




![1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331065.png)
![1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B4331078.png)
![1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4331092.png)

![2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331114.png)
![2-amino-4-[4-(benzyloxy)phenyl]-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331120.png)
![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B4331129.png)

![3-[(2-ethoxyphenyl)amino]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4331153.png)